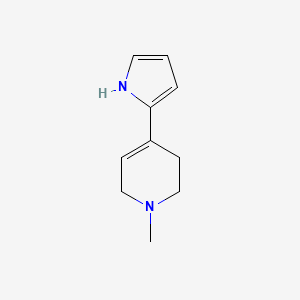
5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with piperazine under controlled conditions to form the piperazinyl intermediate. This intermediate is then reacted with 2-pyrrolidinone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol
- 4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-benzimidazol-5-yl]oxy]-N-methyl-pyridine-2-carboxamide
- 3-Chloro-4-(trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
91703-25-2 |
|---|---|
Fórmula molecular |
C15H17ClF3N3O |
Peso molecular |
347.76 g/mol |
Nombre IUPAC |
5-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H17ClF3N3O/c16-12-2-1-10(9-11(12)15(17,18)19)21-5-7-22(8-6-21)13-3-4-14(23)20-13/h1-2,9,13H,3-8H2,(H,20,23) |
Clave InChI |
FQYJXIHFYAIUFY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1N2CCN(CC2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


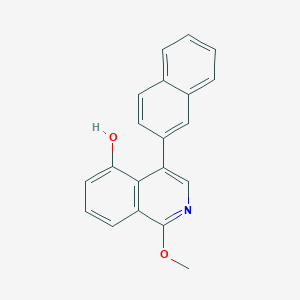
![3-Ethyl-1-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881597.png)

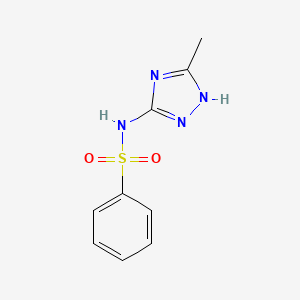
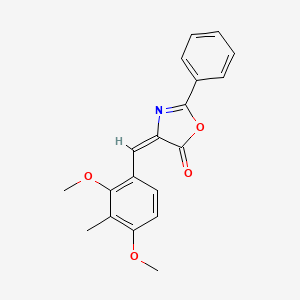
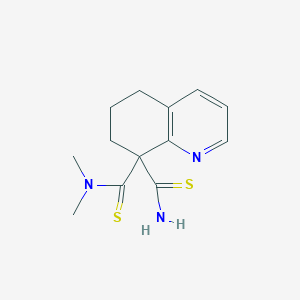

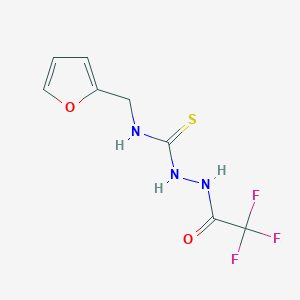

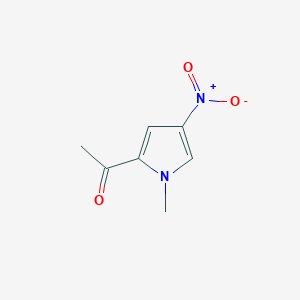
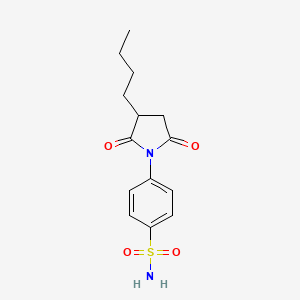
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B12881678.png)
